Cas no 2228320-73-6 (3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine)

3-(2-Bromo-6-methoxyphenyl)-3-methylbutan-1-amine is a brominated aromatic amine derivative featuring a methoxy substituent and a branched alkyl chain. This compound is of interest in synthetic organic chemistry due to its structural versatility, serving as a potential intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The bromine atom enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation of the aromatic ring. The tertiary carbon center adjacent to the amine group may influence stereochemical outcomes in subsequent reactions. Its well-defined molecular structure allows for precise modifications, making it a valuable building block in targeted synthesis applications.
3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine structure
2228320-73-6 structure
Product Name:3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine
CAS No:2228320-73-6
MF:C12H18BrNO
MW:272.181422710419
CID:6599459
PubChem ID:165802233
Update Time:2025-10-28

3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine
    • 2228320-73-6
    • EN300-1913601
    • Inchi: 1S/C12H18BrNO/c1-12(2,7-8-14)11-9(13)5-4-6-10(11)15-3/h4-6H,7-8,14H2,1-3H3
    • InChI Key: KOVSQBXQNGQCQQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1C(C)(C)CCN)OC

Computed Properties

  • Exact Mass: 271.05718g/mol
  • Monoisotopic Mass: 271.05718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine

Introduction to 3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine (CAS No. 2228320-73-6)

3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228320-73-6, features a complex aromatic structure combined with an amine functional group, making it a promising candidate for further exploration in drug development. The presence of both bromine and methoxy substituents on the phenyl ring introduces unique electronic and steric properties, which can be leveraged to modulate biological activity.

The chemical structure of 3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine consists of a benzene ring substituted at the 2-position with a bromine atom and at the 6-position with a methoxy group. This arrangement creates a dipolar system with both electron-withdrawing and electron-donating effects, enhancing its potential as a bioisostere or scaffold for various pharmacological targets. The amine group at the 3-position of the butyl chain provides a site for further functionalization, allowing for the synthesis of more complex derivatives.

In recent years, there has been growing interest in exploring the pharmacological potential of aromatic amine derivatives. The combination of bromine and methoxy groups has been shown to enhance binding affinity to certain enzymes and receptors, making this class of compounds valuable in the development of novel therapeutics. For instance, studies have demonstrated that similar aromatic amine structures exhibit inhibitory activity against various kinases and transcription factors, which are key targets in oncology and inflammatory diseases.

One of the most compelling aspects of 3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine is its versatility in synthetic chemistry. The presence of multiple reactive sites allows for diverse modifications, enabling researchers to fine-tune its biological properties. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, while nucleophilic substitution reactions can replace the bromine atom with other functional groups. These synthetic strategies have been instrumental in generating libraries of analogs for high-throughput screening.

Recent advances in computational chemistry have further accelerated the discovery process for this compound. Molecular docking studies have been conducted to predict its binding interactions with potential targets such as protein kinases and G protein-coupled receptors (GPCRs). These simulations have provided insights into the optimal orientation and conformation of 3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine within the binding site, guiding the design of more potent derivatives.

The pharmacokinetic profile of 3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine is also an area of active investigation. Preliminary studies suggest that its molecular structure may confer favorable properties such as good solubility in both aqueous and lipid environments, which is crucial for oral bioavailability. Additionally, the presence of halogen atoms can influence metabolic stability, making it important to assess these parameters through in vitro and in vivo studies.

In conclusion, 3-(2-bromo-6-methoxyphenyl)-3-methylbutan-1-amine (CAS No. 2228320-73-6) represents a promising lead compound in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases. As our understanding of its biological activity and synthetic potential continues to evolve, this compound is likely to play a significant role in future drug development efforts.

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